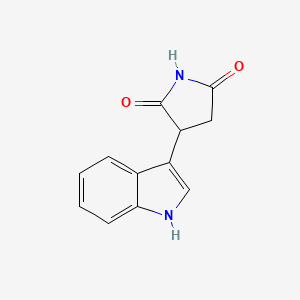
3-(1H-indol-3-yl)pyrrolidine-2,5-dione
概要
説明
3-(1H-indol-3-yl)pyrrolidine-2,5-dione is a compound that features an indole moiety attached to a pyrrolidine-2,5-dione structure. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its affinity towards various serotonin receptors, making it a candidate for the development of antidepressant agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione typically involves the condensation of indole derivatives with maleimide derivatives. One common method includes the reaction of indole-3-carboxaldehyde with maleimide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
3-(1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or pyrrolidine moieties.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.
科学的研究の応用
3-(1H-indol-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including serotonin receptors.
Medicine: It has potential as an antidepressant agent due to its affinity for serotonin receptors.
Industry: The compound can be used in the development of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating the levels of serotonin in the brain. This modulation can lead to antidepressant effects by enhancing serotonin signaling . The compound’s interaction with other receptors, such as dopamine receptors, also contributes to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: This compound is a selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1) and has potential clinical applications.
3-(1H-indol-5-yl)pyrrolidine-2,5-dione: Known for its non-oxidizable properties and potential therapeutic applications.
Uniqueness
3-(1H-indol-3-yl)pyrrolidine-2,5-dione is unique due to its specific affinity for multiple serotonin receptors, which makes it a promising candidate for the development of antidepressant agents. Its structural features allow for diverse chemical modifications, enabling the synthesis of various derivatives with potentially enhanced biological activities .
特性
IUPAC Name |
3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-8(12(16)14-11)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQNEQQYAIPCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327048 | |
| Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-29-2 | |
| Record name | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
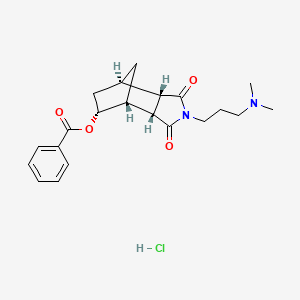
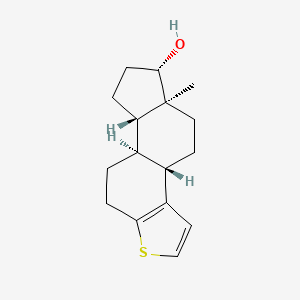

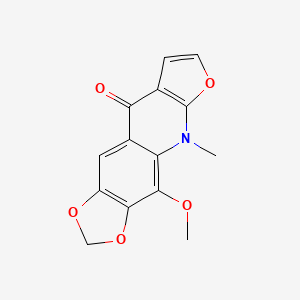



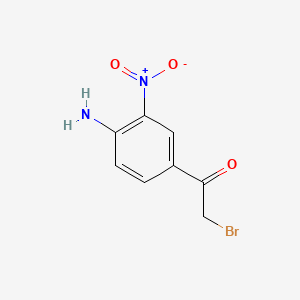
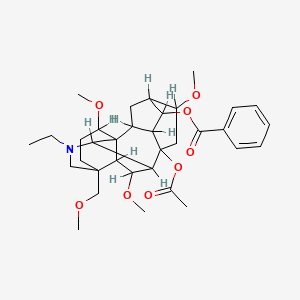

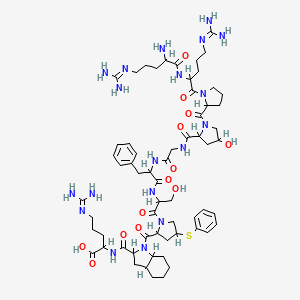
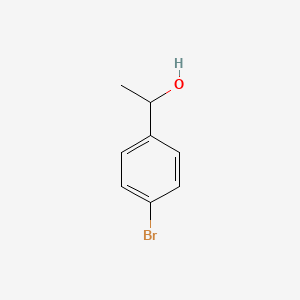

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)
